molecular formula C17H20N4O3S B2974995 1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea CAS No. 897621-64-6

1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea

Cat. No.: B2974995
CAS No.: 897621-64-6
M. Wt: 360.43
InChI Key: MARXQMRCHHEVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea backbone linked to a 2-methoxyphenyl group and a thiazol-2-yl moiety. The thiazol ring is substituted at position 4 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing both hydrogen-bonding capacity (via the urea and pyrrolidinone) and lipophilic character (from the methoxyphenyl and pyrrolidine).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-14-7-3-2-6-13(14)19-16(23)20-17-18-12(11-25-17)10-15(22)21-8-4-5-9-21/h2-3,6-7,11H,4-5,8-10H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARXQMRCHHEVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea, with the molecular formula C17H20N4O3S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC17H20N4O3S
Molecular Weight360.43 g/mol
IUPAC Name1-(2-methoxyphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-thiazol-2-yl]urea
CAS Number897621-64-6

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific cellular pathways.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of thiazole-based compounds on Jurkat cells (a type of leukemia cell). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting a potential for use in cancer therapy .
  • Mechanism of Action : The biological activity of these compounds often correlates with their ability to induce apoptosis in cancer cells. Molecular dynamics simulations have revealed that interactions with proteins involved in apoptosis are crucial for their anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds emphasizes the importance of substituents on the phenyl ring and the thiazole moiety. For example, modifications to the methoxy group or the introduction of halogen atoms have been shown to enhance biological activity. The presence of electron-donating groups significantly influences the potency against various cancer cell lines .

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound have been investigated for:

  • Anticonvulsant Activity : Some thiazole derivatives have demonstrated anticonvulsant effects in animal models, indicating a broader therapeutic potential .
  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Scientific Research Applications

The compound "1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea" is of interest in scientific research, particularly for its potential applications in medicinal chemistry. Here's an overview of related compounds and their applications:

1. Compound with Benzimidazole Moiety

  • Name: 1-(2-methoxyphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
  • Molecular Formula: C24H26N4O3C_{24}H_{26}N_4O_3
  • Synonyms: Includes variations of the name and identifiers such as 942863-24-3 and STL300593
  • Computed Descriptors:
    • IUPAC Name: 1-(2-methoxyphenyl)-4-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
    • InChI: InChI=1S/C24H26N4O3/c1-31-21-11-5-4-10-20(21)27-15-17(14-22(27)29)24-25-18-8-2-3-9-19(18)28(24)16-23(30)26-12-6-7-13-26/h2-5,8-11,17H,6-7,12-16H2,1H3
    • InChIKey: DTJMWSQBHNELJC-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5

2. Pyrazolyl-Ureas

  • Pyrazolyl-ureas have shown potential as antibacterial agents, sEH inhibitors, and antiepileptic drugs .
    • Some compounds tested exhibited moderate antimicrobial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans .
    • Inhibitory activity ranging from 16.2 to 50.2 nmol/L has been reported for certain compounds .
    • Thiourea derivative 8a displayed anticonvulsant activity in PTZ and MES screens, while urea derivatives 8b and 8c were more potent .

3. Other Related Compounds

  • N-[(2-methoxyphenyl)methyl]-1-methyl-2,4-dioxo-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
    • Molecular Weight: 486.55
    • Molecular Formula: C23H26N4O6SC_{23}H_{26}N_4O_6S
    • Smiles: CN1C(N(CC(N2CCCC2)=O)C(c2cc(ccc12)S(NCc1ccccc1OC)(=O)=O)=O)=O
  • 1-(2-methoxyphenyl)-3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}urea
    • CAS Number: 897621-64-6
    • Molecular Formula: C17H20N4O3SC_{17}H_{20}N_4O_3S
  • 3-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide
    • CAS Number: 1070959-38-4
    • Molecular Formula: C22H26N2O3C_{22}H_{26}N_2O_3
    • Molecular Weight: 366.5
    • Smiles: COc1ccc(CCC(=O)Nc2ccc(CC(=O)N3CCCC3)cc2)cc1

4. Pyrrolidine-containing compounds as anticonvulsants

  • Thiazole-integrated pyrrolidin-2-one analogues have been analyzed for anticonvulsant activity .
  • Analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed activity, with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg .

5. General Applications of Pyrrolidines

  • Pyrrolidine compounds have demonstrated the ability to block receptors, enzymes, and various cancer-fighting targets .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Urea Derivatives with Varied Aromatic Substituents

describes a series of 15 urea derivatives (11a–11o) sharing a thiazol-2-ylphenylurea scaffold but differing in the substituents on the aromatic ring. For example:

  • 11l : 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (ESI-MS: 496.3 [M+H]⁺).
  • 11d : 1-(4-Trifluoromethylphenyl) analog (ESI-MS: 534.1 [M+H]⁺).

Key Differences :

  • The target compound replaces the piperazinyl-hydrazinyl oxoethyl side chain (in 11l) with a pyrrolidin-1-yl oxoethyl group, reducing molecular weight and altering steric/electronic properties.
  • Electron-withdrawing groups (e.g., CF₃ in 11d) enhance metabolic stability but may reduce solubility compared to the methoxy group in the target compound .
Thiazol-2-yl Ureas with Heterocyclic Modifications

reports 1-(3-chlorophenyl)-3-(5-(2-((7-substituted quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea derivatives (e.g., compounds 13 and 14). These feature a quinazoline-aminoethyl substituent instead of the pyrrolidinone-ethyl group.

  • Impact: Quinazoline moieties are known for kinase inhibition (e.g., EGFR), suggesting that the target compound’s pyrrolidinone group may shift selectivity toward other targets, such as GPCRs or proteases .
Pyrrolidin-1-yl Oxoethyl Ureas

describes 1-(naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea (51), which shares the pyrrolidinone-ethyl side chain but replaces the thiazol-2-ylmethoxyphenyl group with a naphthyl group.

Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
Target Compound ~415.5* 2-Methoxyphenyl, pyrrolidinone-ethyl Moderate (logP ~2.8)
11l () 496.3 3-Methoxyphenyl, piperazinyl-hydrazinyl Low (logP ~3.2)
51 () 333.1 Naphthyl, pyrrolidinone-ethyl Low (logP ~3.5)
Compound 4 () ~340.4* Isoquinolin-6-yl, pyrrolidinone-ethyl Low (logP ~3.0)

*Calculated based on structural similarity to .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.